ABT-767 is a novel compound developed as a poly(ADP-ribose) polymerase (PARP) inhibitor, primarily aimed at treating advanced solid tumors, particularly those associated with BRCA1/2 mutations and high-grade serous ovarian cancer. This compound has garnered attention due to its potential efficacy in targeting cancer cells that rely on PARP for DNA repair, thus enhancing the therapeutic options available for patients with specific genetic backgrounds.
ABT-767 is classified as a PARP inhibitor, which is a category of drugs that interfere with the PARP enzyme's function in repairing DNA damage. This class of compounds has been pivotal in oncology, particularly for cancers characterized by homologous recombination deficiency (HRD), such as those with BRCA mutations.
The synthesis of ABT-767 involves several steps typical of pharmaceutical development processes. While specific details on the synthetic pathway of ABT-767 are not extensively documented in the available literature, it generally follows established methods for synthesizing small-molecule inhibitors.
ABT-767's molecular structure features a complex arrangement conducive to its function as a PARP inhibitor. The specific structural formula and stereochemistry are critical for its binding affinity to the PARP enzyme.
While exact structural data is not provided in the search results, compounds in this class typically exhibit specific functional groups that facilitate interaction with the enzyme's active site. High-resolution techniques such as X-ray crystallography or NMR spectroscopy would be utilized to elucidate these structural characteristics in detail.
ABT-767 undergoes various chemical reactions during its metabolism within the body. These include:
The metabolic pathways of ABT-767 are crucial for understanding its pharmacodynamics and potential drug interactions. Studies involving human liver microsomes could provide insights into these metabolic processes.
ABT-767 functions by inhibiting the PARP enzyme, which plays a vital role in repairing single-strand breaks in DNA. By blocking this repair mechanism, ABT-767 induces synthetic lethality in cancer cells deficient in homologous recombination repair pathways (e.g., BRCA-mutated tumors).
Clinical trials have shown that patients treated with ABT-767 exhibit varying degrees of tumor response, indicating its efficacy as a targeted therapy .
ABT-767 is typically characterized by its solubility profile and stability under physiological conditions.
Relevant data on these properties can be derived from preclinical studies and formulation assessments.
ABT-767 has significant applications in oncology:
The potential for ABT-767 extends into personalized medicine, where genetic profiling can guide treatment decisions for optimal patient outcomes .
ABT-767 demonstrates potent inhibition of PARP-1 and PARP-2 enzymatic activity, with biochemical assays revealing Ki values of 0.47 nM for PARP-1 and 0.85 nM for PARP-2 [1] [4]. This high affinity is attributed to its competitive binding at the nicotinamide adenine dinucleotide (NAD⁺) site, effectively blocking ADP-ribose transfer. Pharmacokinetic studies show dose-proportional exposure across doses from 20 mg once daily to 500 mg twice daily (BID), with a plasma half-life of ~2 hours [1] [4]. Food intake does not significantly alter its bioavailability, supporting flexible dosing in clinical settings [1]. The inhibitor exhibits rapid absorption and extensive tissue distribution, crucial for targeting tumor microenvironments. Cellular assays confirm its ability to induce synthetic lethality in BRCA-deficient cell lines, with IC₅₀ values in the low nanomolar range [6] [8].
Table 1: Biochemical Profile of ABT-767
Property | Value | Method/Notes |
---|---|---|
PARP-1 Ki | 0.47 nM | Competitive binding assay |
PARP-2 Ki | 0.85 nM | Competitive binding assay |
Plasma Half-life | ~2 hours | Pharmacokinetic analysis |
Dose Proportionality | 20 mg QD to 500 mg BID | Phase 1 dose-escalation study |
Food Effect | None observed | Bioavailability studies |
Primary Cellular Mechanism | Synthetic lethality in HRD cells | Cell viability assays in BRCA-mutant lines |
The structural basis for ABT-767’s potency lies in its interaction with conserved residues in the catalytic domain (CAT) of PARP-1/2. Crystallographic studies reveal that the inhibitor’s carboxamide group forms critical hydrogen bonds with Ser904 and Gly863 (PARP-1 numbering), analogous to the NAD⁺ nicotinamide moiety [5] [10]. Its benzimidazole core engages in π-stacking with Tyr896, while hydrophobic substituents optimize binding pocket occupancy [10]. Key structural features linked to activity include:
Table 2: Key Structural Motifs and SAR Contributions of ABT-767
Structural Motif | Role in Activity | Effect of Modification |
---|---|---|
Benzimidazole core | Base stacking with Tyr896; H-bonding with Ser904/Gly863 | Reduced activity if altered |
Fluorophenyl substituent | Hydrophobic pocket filling; selectivity optimization | Loss of PARP-1/2 selectivity if enlarged |
Methylpiperazine moiety | Solubility enhancement; pharmacokinetic optimization | Reduced bioavailability if removed |
ABT-767 also exhibits allosteric modulation by destabilizing the helical domain (HD) adjacent to the CAT domain. This destabilization prolongs PARP-1 retention on DNA lesions, a mechanism termed "PARP trapping" [5] [10]. Inhibitors like ABT-767 that induce HD unfolding demonstrate enhanced cytotoxicity in HRD models compared to catalytic inhibitors alone [10].
ABT-767 exhibits >100-fold selectivity for PARP-1/2 over other PARP family members (e.g., PARP-3, PARP-4, tankyrases) [5] [8]. Kinetic analyses confirm non-competitive inhibition with respect to DNA substrate, indicating that ABT-767 binds the enzyme-DNA complex with higher affinity than the free enzyme [6]. Cellular studies reveal that inhibition kinetics translate to functional effects:
Table 3: Kinetics and Selectivity Profile of ABT-767
Parameter | Value/Outcome | Significance |
---|---|---|
PARP-1 Inhibition (Ki) | 0.47 nM | High catalytic inhibition potency |
PARP-2 Inhibition (Ki) | 0.85 nM | Dual targeting of primary repair PARPs |
PARP-3 Inhibition | >100-fold weaker than PARP-1 | Minimal off-target effects |
Tankyrase Inhibition | Negligible | Avoids telomeric/off-target toxicity |
DNA Binding Mode | Non-competitive (with DNA) | Enhances PARP trapping on DNA lesions |
Cellular IC₅₀ (PARylation) | 10–50 nM | Functional suppression of PARP activity |
The inhibitor’s selectivity profile minimizes off-target effects on non-DNA-dependent PARPs involved in telomere maintenance or Wnt signaling (tankyrases) [5]. This kinetic and selectivity precision underpins its therapeutic window in HRD cancers, as validated in phase 1 trials where ABT-767 achieved objective response rates of 21% in BRCA-mutated ovarian cancer [1] [4].
CAS No.: 54-28-4
CAS No.:
CAS No.: 92751-21-8
CAS No.:
CAS No.: 94720-08-8